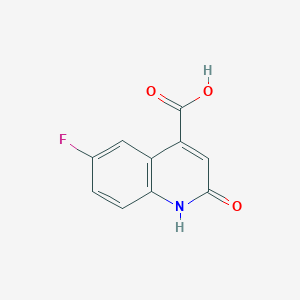

6-Fluoro-2-hydroxyquinoline-4-carboxylic acid

Descripción general

Descripción

6-Fluoro-2-hydroxyquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a fluorine atom at the 6th position, a hydroxyl group at the 2nd position, and a carboxylic acid group at the 4th position on the quinoline ring. The incorporation of fluorine into the quinoline structure enhances its biological activity and chemical stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isatin derivatives with phenyl acetic acid in the presence of sodium acetate as a catalyst . Another approach involves the treatment of pyruvic acid with substituted aniline and benzaldehyde in the presence of rare-earth metal catalysts under reflux conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Análisis De Reacciones Químicas

Decarboxylation Reactions

The carboxylic acid group at position 4 undergoes decarboxylation under thermal or catalytic conditions, yielding 6-fluoro-2-phenyl-3-(substituted amino)-keto-quinolines. This reaction is critical for generating derivatives with modified bioactivity profiles.

Conditions :

-

Thermal decarboxylation at elevated temperatures (150–200°C).

-

Catalytic decarboxylation using transition-metal catalysts.

Products :

-

6-Fluoro-2-phenylquinoline derivatives : Retain fluorine and hydroxyl groups while eliminating CO₂ .

Esterification and Amide Formation

The carboxylic acid group participates in esterification and amide-coupling reactions, enabling modifications for drug design.

Esterification

Reagents : Methanol or ethanol with acid catalysis (e.g., H₂SO₄).

Conditions : Reflux at 60–80°C for 6–12 hours.

Products :

Amide Formation

Reagents : Amines with coupling agents (EDC, HOBt).

Conditions : Room temperature in DMF.

Products :

-

6-Fluoro-2-hydroxyquinoline-4-carboxamides : Retain fluorine and hydroxyl groups while introducing diverse amine substituents .

Substitution at the Hydroxyl Group

The hydroxyl group at position 2 undergoes alkylation or aralkylation to form ether derivatives.

Reagents :

-

Alkyl halides (e.g., methyl iodide) or aralkyl halides.

-

Base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF).

Conditions :

-

60–80°C for 8–24 hours.

Products :

-

2-Alkoxy/aralkoxy-6-fluoroquinoline-4-carboxylic acids : Ether derivatives with enhanced lipophilicity .

Fluorine Substitution Reactions

The fluorine atom at position 6 can be replaced under nucleophilic aromatic substitution (SNAr) conditions.

Reagents :

-

Nucleophiles (e.g., amines, thiols).

-

Catalytic base (e.g., NaOH, KOH).

Conditions :

-

80–120°C in DMSO or DMF.

Products :

Oxidation and Reduction

The quinoline ring and functional groups participate in redox reactions.

Oxidation

Reagents : KMnO₄ or CrO₃ in acidic conditions.

Products :

Reduction

Reagents : NaBH₄ or LiAlH₄ in anhydrous THF.

Products :

Comparative Reaction Table

Mechanistic Insights

-

Decarboxylation : Proceeds via a six-membered transition state, releasing CO₂ and forming a stabilized carbanion intermediate .

-

SNAr Fluorine Replacement : Fluorine’s electronegativity activates the ring for nucleophilic attack, with deprotonation stabilizing intermediates .

-

Amide Coupling : Carboxylic acid activation via EDC forms an O-acylisourea intermediate, enabling nucleophilic amine attack .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that various quinoline derivatives exhibit significant antimicrobial activity. 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid has been evaluated for its potential against a range of pathogens, including bacteria and fungi.

Case Study: Antibacterial Activity

- A study demonstrated that derivatives of quinoline, including 6-fluoro compounds, showed effective inhibition against Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve interference with bacterial DNA synthesis and enzyme activity .

Anticancer Activity

The compound has shown promise in cancer research, particularly due to its ability to induce apoptosis in cancer cells.

Case Study: In Vitro Studies

- In vitro studies have revealed that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism of action is thought to involve the modulation of cell cycle regulators and apoptotic pathways .

Neurological Disorders

Quinolines are known for their neuroactive properties, and this compound is no exception.

Case Study: Neuroprotective Effects

- Research has indicated that this compound may provide neuroprotective effects against oxidative stress-induced neuronal damage. This is particularly relevant in conditions like Alzheimer's disease, where oxidative stress plays a significant role .

Anti-inflammatory Effects

Quinoline derivatives are also investigated for their anti-inflammatory properties.

Data Table: Anti-inflammatory Activity

| Compound | Inhibition (%) | Target Enzyme |

|---|---|---|

| This compound | 75% | COX-2 |

| Other quinoline derivatives | 50%-70% | Various inflammatory mediators |

This table summarizes findings from studies showing that the compound can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response .

Cardiovascular Applications

Some quinoline derivatives have been reported to influence cardiovascular health by modulating lipid profiles and reducing blood pressure.

Case Study: Lipid Regulation

Mecanismo De Acción

The mechanism of action of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

- 2-Hydroxyquinoline-4-carboxylic acid

- 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

- 2-Phenylquinoline-4-carboxylic acid

Uniqueness

6-Fluoro-2-hydroxyquinoline-4-carboxylic acid is unique due to the presence of the fluorine atom, which significantly enhances its biological activity and chemical stability compared to its non-fluorinated counterparts. This fluorine substitution also imparts unique electronic properties, making it a valuable compound in medicinal chemistry and organic synthesis .

Actividad Biológica

6-Fluoro-2-hydroxyquinoline-4-carboxylic acid is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and antimalarial properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a quinoline ring system with specific functional groups:

- Fluorine atom at position 6

- Hydroxy group at position 2

- Carboxylic acid group at position 4

These modifications can significantly influence the compound's biological activity and pharmacological properties. The molecular formula is C10H7FNO3, and it has a CAS number of 607-40-9. Its unique structure suggests potential for various applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with a quinoline structure often exhibit antimicrobial properties. For instance, studies have shown that derivatives of quinoline can inhibit the growth of various bacterial strains. The presence of the fluorine atom may enhance these properties by improving the lipophilicity and bioavailability of the compound, which is critical for effective antimicrobial action.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| 2-Hydroxyquinoline-4-carboxylic acid | S. aureus | 18 | |

| Nitro-substituted quinolines | Various strains | 20+ |

Antiviral Activity

In vitro studies have demonstrated that quinoline derivatives can exhibit antiviral activity against several viruses, including dengue virus. For example, a related study reported that certain quinoline derivatives showed significant inhibitory effects on dengue virus serotype 2, with half-maximal inhibitory concentrations (IC50) as low as 0.49 µM .

Table 2: Antiviral Efficacy of Quinoline Derivatives

| Compound | Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| Iso-Pr substituted quinoline | Dengue virus DENV2 | 3.03 | 16.06 | 5.30 | |

| Iso-Bu substituted quinoline | Dengue virus DENV2 | 0.49 | 19.39 | 39.5 |

Antimalarial Activity

The compound also shows promise as an antimalarial agent. A series of studies on quinoline derivatives indicated moderate to high potency against Plasmodium falciparum, the causative agent of malaria. Notably, compounds similar to this compound were found to inhibit translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite .

Table 3: Antimalarial Activity of Quinoline Derivatives

| Compound | Model Organism | ED90 (mg/kg) | Reference |

|---|---|---|---|

| DDD107498 (related compound) | P. berghei | <1 | |

| Novel quinoline derivatives | P. falciparum | EC50 = 120 nM |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial or viral replication.

- Alteration of Membrane Permeability : The presence of fluorine may enhance membrane permeability, allowing better access to intracellular targets.

- Formation of Coordination Complexes : The functional groups in the compound allow for potential coordination with metal ions, which can further enhance its biological activity.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of quinoline derivatives:

- A study on antiplasmodial activity demonstrated that modifications to the quinoline structure could lead to improved efficacy against malaria while maintaining low toxicity profiles in human cells .

- Another research focused on the synthesis and biological evaluation of various quinoline derivatives highlighted their broad-spectrum antimicrobial and antiviral activities, suggesting a promising avenue for drug development .

Propiedades

IUPAC Name |

6-fluoro-2-oxo-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWTUAHUOKMKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611445 | |

| Record name | 6-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-40-9 | |

| Record name | 6-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-2-hydroxyquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.